1-(2-Bromo-5-fluoro-phenyl)-propylamine
Overview
Description
1-(2-Bromo-5-fluoro-phenyl)-propylamine is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential therapeutic effects in medical research, as well as its impact on ecosystems in environmental research. It is known for its psychoactive properties and has been a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluoro-phenyl)-propylamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are usually mild, and the reagents are environmentally benign .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-fluoro-phenyl)-propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents such as bromine (Br₂) and fluorine (F₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions typically result in the formation of new halogenated compounds.
Scientific Research Applications
1-(2-Bromo-5-fluoro-phenyl)-propylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoro-phenyl)-propylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors in the brain, influencing neurotransmitter release and uptake. This interaction can lead to changes in mood, perception, and cognition, making it a subject of interest in neuropharmacology .
Comparison with Similar Compounds
1-(2-Bromo-5-fluoro-phenyl)-propylamine can be compared with other similar compounds, such as:
- 1-(2-Bromo-4-fluorophenyl)propylamine
- 1-(2-Bromo-3-fluorophenyl)propylamine
- 1-(2-Bromo-6-fluorophenyl)propylamine
These compounds share similar chemical structures but differ in the position of the fluorine atom on the phenyl ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKKUPFZTBJBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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